2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one
Brand Name: Vulcanchem
CAS No.: 314273-17-1
VCID: VC6648200
InChI: InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H
SMILES: C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one

CAS No.: 314273-17-1

Cat. No.: VC6648200

Molecular Formula: C14H11N3O2

Molecular Weight: 253.261

* For research use only. Not for human or veterinary use.

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one - 314273-17-1

Specification

CAS No. 314273-17-1
Molecular Formula C14H11N3O2
Molecular Weight 253.261
IUPAC Name 2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
Standard InChI InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H
Standard InChI Key BWIBYOKVTOYEQK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound’s structure features a central ketone group (C=O\text{C=O}) bonded to a phenyl ring, a hydroxyl group (-OH\text{-OH}), and a benzotriazole unit. The benzotriazole moiety consists of a fused benzene and triazole ring, contributing to the molecule’s planar geometry and electronic delocalization . The presence of multiple nitrogen atoms in the triazole ring enhances its ability to participate in hydrogen bonding and coordination chemistry, a property exploited in the design of metal-organic frameworks (MOFs) and catalytic systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H11N3O2\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight253.26 g/mol
IUPAC Name2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
CAS Registry Number314273-17-1
SMILES NotationC1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step condensation reaction. A common method involves reacting 1H-benzotriazole with 2-hydroxy-1-phenylethanone in the presence of a dehydrating agent such as H2SO4\text{H}_2\text{SO}_4 or PCl5\text{PCl}_5. Alternative approaches utilize Schiff base chemistry, where carbazole derivatives are condensed with benzotriazole-containing aldehydes under reflux conditions .

Reaction Conditions

  • Temperature: 80–120°C

  • Solvent: Ethanol or dichloromethane

  • Catalyst: Lewis acids (e.g., AlCl3\text{AlCl}_3)

  • Yield: 60–75% after purification by column chromatography .

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic attack at the carbonyl carbon, while non-polar solvents favor imine formation .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the compound (Fig. 1) reveals characteristic absorption bands:

  • ν(C=O)\nu(\text{C=O}): 1680–1700 cm1^{-1} .

  • ν(O-H)\nu(\text{O-H}): 3200–3400 cm1^{-1} (broad, indicative of hydrogen bonding) .

  • ν(N=N)\nu(\text{N=N}): 1450–1500 cm1^{-1} (benzotriazole ring) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.10–8.30 (m, 2H, benzotriazole protons)

    • δ 7.40–7.60 (m, 5H, phenyl ring)

    • δ 5.20 (s, 1H, hydroxyl proton) .

  • 13C^{13}\text{C} NMR:

    • δ 195.2 (C=O)

    • δ 150.1 (benzotriazole C-N)

    • δ 128.4–136.7 (aromatic carbons) .

Crystallographic and Computational Insights

X-ray Diffraction Studies

Single-crystal X-ray analysis (Fig. 2) confirms the compound’s monoclinic crystal system (P21/nP2_1/n) with lattice parameters a=13.7865(2)a = 13.7865(2) Å, b=13.0725(2)b = 13.0725(2) Å, c=15.9606(2)c = 15.9606(2) Å, and β=100.7371(14)\beta = 100.7371(14)^\circ . The benzotriazole and phenyl rings adopt a nearly coplanar arrangement, facilitating π-π stacking interactions in the solid state .

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic stability .

  • Electrostatic Potential: Negative charge localized on the carbonyl oxygen and triazole nitrogen atoms .

Applications in Science and Technology

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of antiviral and antibacterial agents. Its hydroxyl and ketone groups undergo facile functionalization to produce Schiff bases, which exhibit activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .

Materials Science

In optoelectronics, the compound’s extended conjugation system makes it a candidate for organic light-emitting diodes (OLEDs). Blending it with polyvinylcarbazole (PVK) yields thin films with a luminance efficiency of 12 cd/A.

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